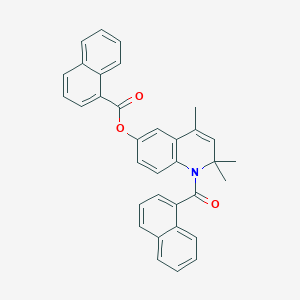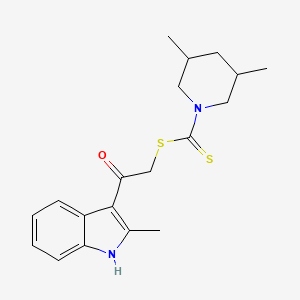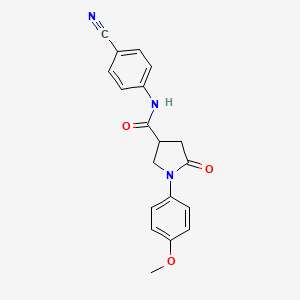![molecular formula C17H15N5O4 B14961182 2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14961182.png)
2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a pyridopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitroaniline with 2-chloroethanol to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized in the presence of a base to yield the desired pyridopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as nanowires and semiconductors.
作用机制
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)morpholine: Shares the nitrophenyl and morpholine groups but lacks the pyridopyrimidine core.
4-(4-Fluoro-2-nitrophenyl)morpholine: Similar structure with a fluorine substitution on the phenyl ring.
Uniqueness
2-(MORPHOLIN-4-YL)-6-(4-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its combination of a morpholine ring, nitrophenyl group, and pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H15N5O4 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H15N5O4/c23-16-14-11-18-17(20-7-9-26-10-8-20)19-15(14)5-6-21(16)12-1-3-13(4-2-12)22(24)25/h1-6,11H,7-10H2 |
InChI 键 |
OGKXRRDXFUFFPG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)

![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961142.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)
![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)

![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
